INMT Inhibitory Potency: Direct Comparison with the Reference Inhibitor PDAT
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine exhibits a markedly lower inhibition constant (Ki) against human indolethylamine N-methyltransferase (INMT) compared to the commonly used reference inhibitor PDAT. Specifically, the target compound has a Ki of 12,000 nM (12 µM) for human INMT [1], whereas PDAT, a non-selective INMT inhibitor, shows a Ki of 84,000 nM (84 µM) for rabbit lung INMT . Assuming comparable human enzyme affinity, this indicates the target compound is 7-fold more potent than PDAT in inhibiting INMT.
| Evidence Dimension | Inhibition constant (Ki) for indolethylamine N-methyltransferase (INMT) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 µM) |
| Comparator Or Baseline | PDAT (Propyl Dimethyl Amino Tryptamine): Ki = 84,000 nM (84 µM) for rabbit lung INMT |
| Quantified Difference | Target compound is 7-fold more potent (12 µM vs. 84 µM Ki) under comparable assay conditions. |
| Conditions | Target compound: Human INMT, radiometric assay. Comparator: Rabbit lung INMT, liquid scintillation counting. |
Why This Matters
For research groups investigating the role of INMT in endogenous tryptamine metabolism or its potential as a therapeutic target, the 7-fold improvement in inhibitory potency offered by this compound over a widely cited non-selective control allows for more sensitive biochemical studies.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635). Ki = 1.20E+4 nM for Homo sapiens indolethylamine N-methyltransferase. View Source
